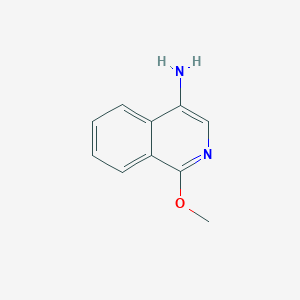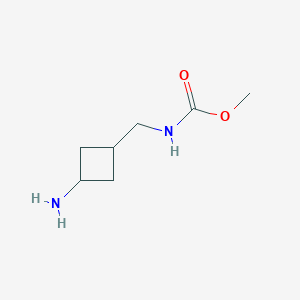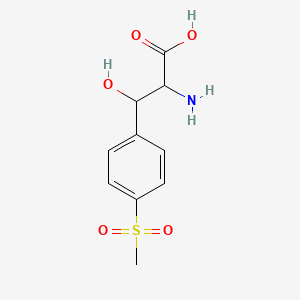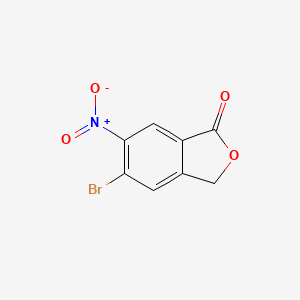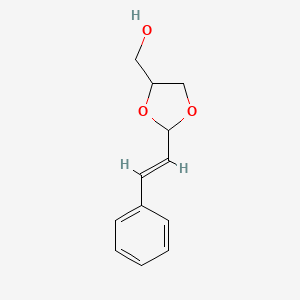
2-(2-Phenylethenyl)-1,3-dioxolane-4-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Phenylethenyl)-1,3-dioxolane-4-methanol is an organic compound that features a dioxolane ring substituted with a phenylethenyl group and a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethenyl)-1,3-dioxolane-4-methanol typically involves the reaction of a phenylethenyl precursor with a dioxolane derivative. One common method is the Wittig reaction, which involves the reaction of a carbonyl compound with a phosphorus ylide to form an alkene . The reaction conditions often include the use of a strong base and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other alkylation methods. The choice of method depends on the availability of starting materials and the desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.
化学反応の分析
Types of Reactions
2-(2-Phenylethenyl)-1,3-dioxolane-4-methanol can undergo various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The phenylethenyl group can be reduced to form a phenylethyl group.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of phenylacetic acid or benzaldehyde.
Reduction: Formation of 2-(2-phenylethyl)-1,3-dioxolane-4-methanol.
Substitution: Formation of various substituted dioxolane derivatives.
科学的研究の応用
2-(2-Phenylethenyl)-1,3-dioxolane-4-methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals
作用機序
The mechanism of action of 2-(2-Phenylethenyl)-1,3-dioxolane-4-methanol involves its interaction with specific molecular targets. The phenylethenyl group can interact with aromatic receptors, while the dioxolane ring may participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(2-Phenylethyl)chromone: A compound with a similar phenylethyl group but a different core structure.
2-(2-Phenylethyl)benzofuran: Another compound with a phenylethyl group and a benzofuran ring.
2-(2-Phenylethyl)pyran: A compound with a phenylethyl group and a pyran ring.
Uniqueness
2-(2-Phenylethenyl)-1,3-dioxolane-4-methanol is unique due to its combination of a dioxolane ring and a phenylethenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
[2-[(E)-2-phenylethenyl]-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C12H14O3/c13-8-11-9-14-12(15-11)7-6-10-4-2-1-3-5-10/h1-7,11-13H,8-9H2/b7-6+ |
InChIキー |
MXYJBWOKBNEFHH-VOTSOKGWSA-N |
異性体SMILES |
C1C(OC(O1)/C=C/C2=CC=CC=C2)CO |
正規SMILES |
C1C(OC(O1)C=CC2=CC=CC=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (R)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13348907.png)
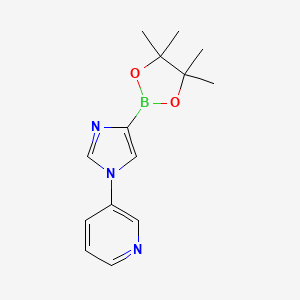
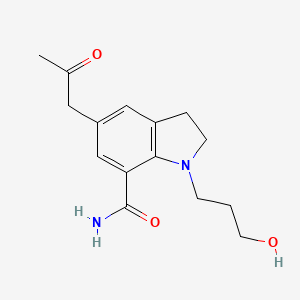
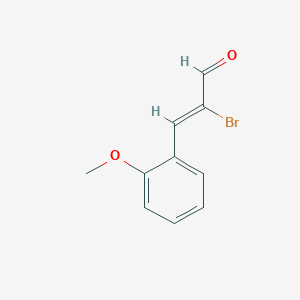
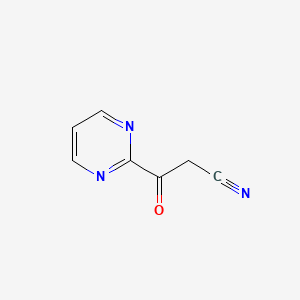
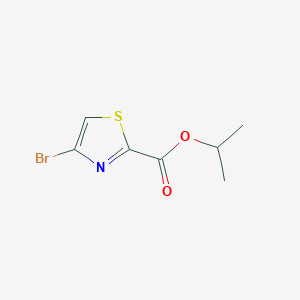
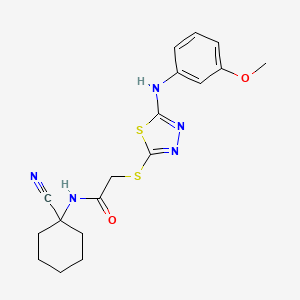
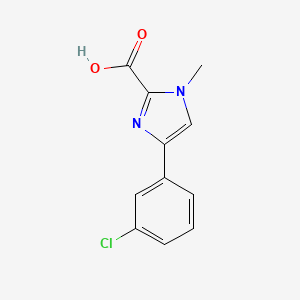
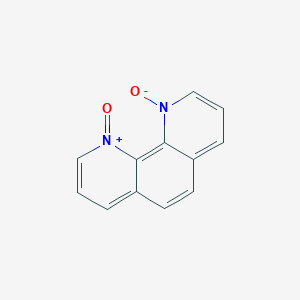
![(S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole](/img/structure/B13348978.png)
